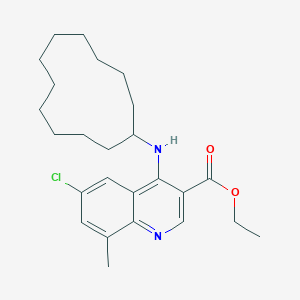![molecular formula C17H19NO5S B284920 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in various biological processes. In
Mécanisme D'action
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid works by inhibiting the activity of ALDH, which is responsible for the detoxification of aldehydes in the body. ALDH plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs, alcohol, and environmental toxins. By inhibiting ALDH, 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can increase the levels of toxic aldehydes, leading to cell death and apoptosis in cancer cells. In addition, 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can reduce the levels of protective aldehydes, leading to oxidative stress and inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of cell signaling pathways. It has also been found to have anti-angiogenic properties, which can inhibit the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of ALDH in various biological processes. However, it has some limitations, including its potential toxicity and the need for careful dosing and administration. In addition, 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid may not be suitable for studying all aspects of ALDH function, as it may have off-target effects on other enzymes and pathways.
Orientations Futures
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has significant potential for therapeutic applications in various diseases, and future research is needed to explore its full potential. Some of the future directions for 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid research include investigating its use in combination with other drugs or therapies, exploring its effects on different types of cancer and other diseases, and developing more selective and less toxic ALDH inhibitors. In addition, further research is needed to understand the mechanisms underlying the effects of 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid on cell signaling pathways and to identify potential biomarkers for predicting response to 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid treatment.
Méthodes De Synthèse
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is synthesized through a multistep process that involves the reaction of 2,5-diethylbenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The resulting compound is then treated with ammonia to form 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid.
Applications De Recherche Scientifique
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been found to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been investigated for its neuroprotective properties and its potential use in the treatment of Alzheimer's and Parkinson's diseases.
Propriétés
Formule moléculaire |
C17H19NO5S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-[(2,5-diethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-3-11-5-6-12(4-2)16(9-11)24(22,23)18-13-7-8-15(19)14(10-13)17(20)21/h5-10,18-19H,3-4H2,1-2H3,(H,20,21) |
Clé InChI |
LWFJDIDSRSLZTE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)